![molecular formula C10H10N2O3 B1644833 5-[(2-Methyl-1H-imidazol-1-yl)methyl]-2-Furancarbonsäure CAS No. 893742-36-4](/img/structure/B1644833.png)
5-[(2-Methyl-1H-imidazol-1-yl)methyl]-2-Furancarbonsäure
Übersicht
Beschreibung
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a compound that features both imidazole and furoic acid moieties The imidazole ring is known for its presence in many biologically active molecules, while the furoic acid component adds to its chemical versatility
Wissenschaftliche Forschungsanwendungen
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid typically involves the reaction of 2-methyl-1H-imidazole with a furoic acid derivative. One common method includes the alkylation of 2-methyl-1H-imidazole with a suitable furoic acid ester under basic conditions. The reaction proceeds with good functional group tolerance and can be conducted on a gram scale .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The furoic acid moiety can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the furoic acid moiety produces the corresponding alcohol.
Wirkmechanismus
The mechanism of action of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its antimicrobial activity. The furoic acid moiety may interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound also features a methyl-imidazole moiety but differs in its nitro group and acetic acid component.
Metronidazole: A well-known antimicrobial agent that shares the imidazole ring but has different substituents.
Uniqueness
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is unique due to its combination of the imidazole and furoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-[(2-methylimidazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-11-4-5-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNJZXWAYAGYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethyl-6-(pyridin-3-YL)imidazo[2,1-B]thiazole](/img/structure/B1644757.png)
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)
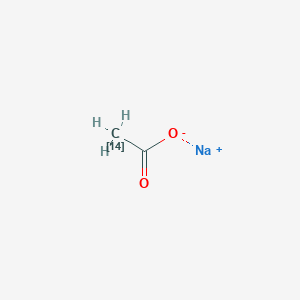
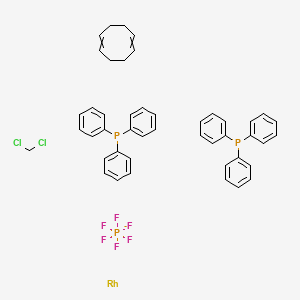
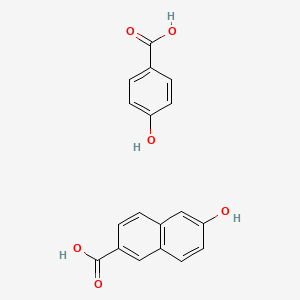

![2-(Hydrazinomethyl)imidazo[1,2-a]pyridine](/img/structure/B1644781.png)
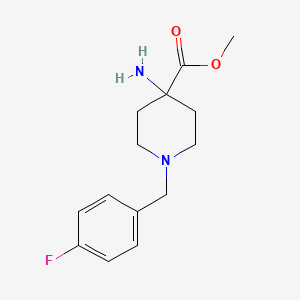
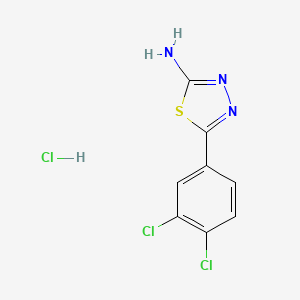
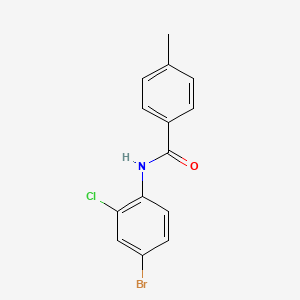
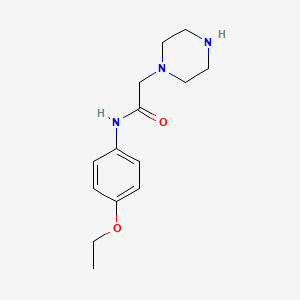
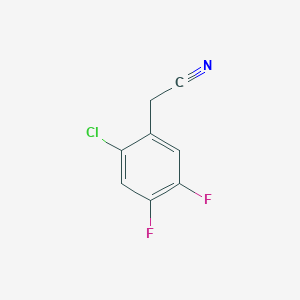
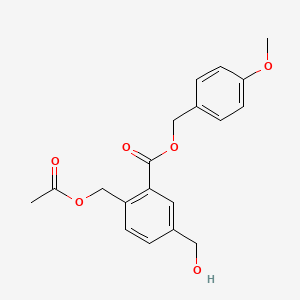
![[3-Amino-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1644815.png)
